molecular formula C3H9ClN2O B558173 Boc-Lys(Ac)-OH CAS No. 6404-26-8

Boc-Lys(Ac)-OH

Cat. No.: B558173
CAS No.: 6404-26-8
M. Wt: 124.57 g/mol
InChI Key: GAGJMOQGABUOBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-OH typically involves the protection of the amino groups of lysine. The process begins with the acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Enzymatic Deacetylation by HDACs

Boc-Lys(Ac)-OH acts as a colorimetric substrate for histone deacetylases (HDACs) , enzymes involved in epigenetic regulation.

Reaction Mechanism :
HDACs hydrolyze the acetyl group from the ε-amino position of lysine, releasing 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA) (depending on the conjugate), which is detectable via UV-Vis spectroscopy (λ = 355–460 nm) .Boc Lys Ac pNAHDACBoc Lys OH+pNA yellow \text{Boc Lys Ac pNA}\xrightarrow{\text{HDAC}}\text{Boc Lys OH}+\text{pNA yellow }Key Findings :

  • Sensitivity : The reaction enables quantification of HDAC activity at concentrations as low as 1 nM.
  • Specificity : this compound is selective for zinc-dependent HDACs (classes I, II, IV) over sirtuins (class III) .
  • Applications : Used in cancer research to study HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Salt Formation for Purification

This compound forms stable salts with organic bases to enhance solubility and crystallinity.

Examples :

  • Dicyclohexylammonium (DCHA) salt : Improves handling in nonpolar solvents (e.g., isopropyl acetate) .
  • Sodium salt : Facilitates aqueous-phase reactions (e.g., enzymatic assays) .

Purification Data :

Salt FormSolubilityPuritySource
DCHA salt20 mg/mL (EtOAc)>99%
Free acid5 mg/mL (H₂O)98.5%

Derivatization for Fluorogenic Assays

This compound is modified to create fluorogenic substrates for high-throughput HDAC screening.

Synthesis of Boc-Lys(Ac)-AMC :

  • Coupling : this compound reacts with 7-amino-4-methylcoumarin (AMC) via EDC/HOBt .
  • Applications : Substrate deacetylation releases fluorescent AMC (Ex/Em = 355/460 nm), enabling real-time HDAC activity monitoring .

Performance Metrics :

  • Detection Limit : 0.1 nM HDAC .
  • Kinetics : Km=0.12mMK_m=0.12\,\text{mM}, Vmax=1724pmol minV_{max}=1724\,\text{pmol min} for HDAC1 .

Enzymatic Carboxyl Oxygen Exchange

In acidic conditions (pH 5–6), this compound undergoes carboxyl oxygen exchange catalyzed by proteases like Lys-C.

Mechanism :Boc Lys Ac OHLys CBoc Lys Ac 18O labeled product\text{Boc Lys Ac OH}\xrightarrow{\text{Lys C}}\text{Boc Lys Ac }^{18}\text{O}\text{ labeled product}Key Insight :
The exchange rate peaks at pH 5.0 for Lys-C, contrasting with its amidase activity (optimal at pH 9) .

Scientific Research Applications

Peptide Synthesis

Boc-Lys(Ac)-OH in Peptide Construction:
this compound serves as a key building block in the synthesis of peptides. It is commonly used in solid-phase peptide synthesis (SPPS) due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective deprotection during the synthesis process. Research has demonstrated that this compound can be effectively condensed with various amines to form peptide bonds, facilitating the creation of complex peptide structures. For example, in a study involving opioid pharmacophores, this compound was incorporated into the structure to enhance potency and selectivity of the resultant peptides .

Table 1: Summary of Peptide Synthesis Using this compound

Compound TypeReaction ConditionsResulting Product
Opioid PeptidesCondensation with benzylamineEnhanced potency
Fluorogenic SubstratesSolid-phase synthesisHigh-throughput screening

Histone Deacetylase Assays

Role in HDAC Activity Monitoring:
this compound is extensively used as a substrate in assays designed to measure HDAC activity. The acetyl group on lysine residues plays a critical role in regulating gene expression through histone modification. In one study, Boc-Lys(Ac)-AMC (a derivative of this compound) was shown to be cell-permeable and could be processed by HDACs to release a fluorescent product, allowing for real-time monitoring of HDAC activity within live cells .

Table 2: Comparison of Fluorogenic Substrates for HDAC Assays

SubstrateSelectivityFluorescent Product Released
Boc-Lys(Ac)-AMCHDAC1/2/37-amino-4-methylcoumarin
Boc-Lys(Tfa)-AMCHDAC Class IIa7-amino-4-methylcoumarin

Cancer Therapeutics

Targeted Drug Delivery:
Recent advancements have highlighted the potential of this compound derivatives in targeted cancer therapies. For instance, Boc-Lys(Ac)-AMC has been utilized as a prodrug that becomes activated within cancer cells through the action of endogenous HDACs and proteases. This selective activation allows for localized drug release, minimizing systemic toxicity while enhancing therapeutic efficacy .

Case Study: In-Cell Processing
In studies involving malignant cell lines, it was demonstrated that the conversion of Boc-Lys(Ac)-AMC into its active form was significantly increased in the presence of specific HDAC inhibitors. This finding underscores the utility of this compound derivatives in developing selective cancer treatments that exploit the unique enzymatic environments present within tumor cells .

Mechanism of Action

Boc-Lys(Ac)-OH exerts its effects primarily through its role as a substrate for HDACs. The deacetylation of this compound by HDACs leads to changes in the acetylation status of histones and non-histone proteins, affecting gene expression and cellular processes. The molecular targets include histones and various transcription factors, with pathways involved in chromatin remodeling and gene regulation .

Comparison with Similar Compounds

Biological Activity

Boc-Lys(Ac)-OH, or N-Boc-acetyl-lysine, is a derivative of lysine that has garnered attention in biochemical research due to its potential applications in peptide synthesis and pharmacological studies. This compound is particularly notable for its role in enhancing the biological activity of peptides, especially in the context of opioid pharmacophores.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an acetyl group on the side chain. This structural configuration allows for selective reactions during peptide synthesis, making it a valuable intermediate in the preparation of bioactive peptides.

The biological activity of this compound is primarily linked to its incorporation into peptide sequences that interact with opioid receptors. Research indicates that the presence of lysine at the C-terminus of specific peptide sequences can significantly alter their affinity and selectivity for δ-opioid receptors. For instance, studies have shown that substituting lysine with this compound in the Dmt-Tic pharmacophore enhances potency compared to other amino acid substitutions .

Case Studies

  • Opioid Receptor Binding : A study investigated the effects of this compound when incorporated into Dmt-Tic peptides. The results demonstrated that peptides containing this compound exhibited increased binding affinity to μ and δ-opioid receptors, with IC50 values indicating potent agonistic activity . The following table summarizes some key findings:
    Peptide StructureIC50 (nM)Selectivity Ratio
    H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph0.068High
    H-Dmt-Tic-Lys(Z)-NH-CH2-Ph0.019Moderate
    Endomorphin-213.7Low
  • Synthesis and Yield : In a synthetic approach, this compound was used to create various derivatives with high yields. For example, a one-pot synthesis method yielded over 90% purity for this compound derivatives . This efficiency is crucial for large-scale applications in drug development.
  • Enzymatic Studies : Further investigations into the enzymatic stability of this compound revealed that it is resistant to hydrolysis by certain proteases, making it suitable for therapeutic applications where prolonged action is desired .

Applications

This compound has found applications not only in opioid research but also in:

  • Peptide Therapeutics : Its ability to enhance receptor binding makes it a candidate for developing new analgesics.
  • Drug Delivery Systems : The compound can be integrated into liposomal formulations to improve drug stability and targeting capabilities .

Q & A

Basic Research Questions

Q. How is Boc-Lys(Ac)-OH utilized in enzymatic assays for studying histone deacetylase (HDAC) activity?

this compound serves as a fluorescent substrate in HDAC activity assays. After deacetylation by HDACs, the product Boc-Lys-AMC is cleaved by trypsin, releasing 7-amino-4-methylcoumarin (AMC), which fluoresces at Ex./Em. maxima of 340–360/440–460 nm. This method enables quantification of enzymatic activity via fluorometric detection. Critical parameters include substrate concentration optimization (typically 10–100 µM), incubation time (30–60 minutes), and temperature control (37°C) to ensure linear reaction kinetics .

Q. What protocols are recommended for synthesizing and characterizing this compound?

Synthesis involves protecting the ε-amino group of lysine with an acetyl group and the α-amino group with a tert-butoxycarbonyl (Boc) group. Key steps include:

  • Purification : Use reverse-phase HPLC or column chromatography with gradients of acetonitrile/water.
  • Characterization : Confirm identity via NMR (e.g., ¹H and ¹³C for acetyl and Boc group signals) and mass spectrometry (expected [M+H]⁺ at m/z 289.3 for C₁₃H₂₄N₂O₅). Purity (≥98%) is validated by HPLC with UV detection at 210–230 nm .

Q. How should researchers handle stability and storage of this compound?

Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability is ≥4 years under these conditions. Prior to use, equilibrate to room temperature in a desiccator to prevent hydrolysis. Solubility in DMSO or aqueous buffers (pH 7–8) should be confirmed before assay setup .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and reduce side products?

Advanced optimization strategies include:

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., incomplete acetylation).
  • Solvent Selection : Replace traditional dichloromethane with dimethylformamide (DMF) to enhance solubility of intermediates.
  • Catalyst Optimization : Employ 4-dimethylaminopyridine (DMAP) to accelerate acylation reactions.
  • Scale-Up Considerations : Maintain stoichiometric ratios of Boc and acetylating agents to minimize byproducts like diacetylated lysine .

Q. What methodologies address discrepancies in HDAC activity measurements when using this compound across different studies?

Contradictions may arise from:

  • Enzyme Source Variability : Standardize HDAC isoforms (e.g., recombinant vs. cell lysate-derived) and validate activity with control substrates.
  • Trypsin Activity : Pre-titrate trypsin concentrations to ensure complete cleavage of Boc-Lys-AMC.
  • Fluorescence Interference : Include negative controls (e.g., HDAC inhibitors like trichostatin A) and calibrate fluorometers with AMC standards. Cross-validate results with orthogonal methods (e.g., Western blotting for acetylated histones) .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Derivatization : Modify the acetyl group with fluorinated or bulky substituents to assess steric/electronic effects on HDAC binding.
  • Kinetic Studies : Measure Kₘ and Vₘₐₓ for each derivative using Michaelis-Menten analysis.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC active sites, guided by crystallographic data (e.g., PDB: 1C3R) .

Q. What strategies ensure reproducibility of this compound-based assays in multi-institutional studies?

  • Standardized Protocols : Adopt guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting, including buffer compositions (e.g., 25 mM Tris-HCl, pH 8.0) and instrument settings (e.g., gain = 75% for fluorescence detection).
  • Data Sharing : Deposit raw fluorescence data in repositories like Zenodo with metadata on substrate batch numbers and HDAC sources .

Q. How can researchers identify literature gaps in this compound applications using systematic review frameworks?

Apply the PICO framework to structure searches:

  • Population : HDAC isoforms (e.g., Class I vs. II).
  • Intervention : this compound concentration ranges.
  • Comparison : Alternative substrates (e.g., acetylated peptides).
  • Outcome : Fluorescence intensity vs. enzymatic activity correlation. Use databases like PubMed and SciFinder with keywords "this compound" AND "HDAC assay" to filter studies published post-2010. Gaps may include limited data on in vivo stability or tissue-specific HDAC profiling .

Q. Methodological Guidelines

  • Data Reporting : Follow ACS Style Guide standards for reproducibility: include HPLC gradients, NMR solvent peaks, and fluorescence calibration curves in supplementary materials .
  • Ethical Considerations : Avoid human/animal testing unless explicitly approved for biomedical research; focus on in vitro or cell-based models .

Properties

IUPAC Name

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOUUAPSRCSNT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982132
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-26-8
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH

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